
(R)-Pterosin B
Overview
Description
(R)-Pterosin B is a natural product that has been found to possess a variety of biological activities, including antioxidant, antimicrobial, and anticancer properties. It has been isolated from a variety of plant species, including the tropical plant Pterocarpus marsupium. In addition, (R)-Pterosin B has been found to have potential applications in the fields of medicine and biotechnology.
Scientific Research Applications
Cardiomyocyte Hypertrophy Inhibition
Pterosin B: has been studied for its effects on cardiomyocyte hypertrophy , which is a condition where heart muscle cells enlarge, potentially leading to heart failure. A study using the H9c2 cell line demonstrated that Pterosin B could mitigate hypertrophy induced by angiotensin II, suggesting a potential therapeutic role in heart diseases .
Osteoarthritis Treatment
Research has shown that Pterosin B can prevent chondrocyte hypertrophy and protect against osteoarthritis in mice. By inhibiting the Sik3 pathway, Pterosin B helps maintain the homeostasis of articular cartilage, making it a promising candidate for osteoarthritis treatment .
Antioxidant Activity
Pterosin B exhibits antioxidant properties, which are crucial in reducing oxidative stress within the body. Oxidative stress is linked to various chronic diseases, and Pterosin B’s ability to attenuate excessive reactive oxygen species (ROS) production could be beneficial in managing conditions associated with oxidative damage .
Cell Viability and Cytotoxicity
Studies involving Pterosin B have also focused on its impact on cell viability and cytotoxicity. Understanding how Pterosin B affects cell survival and death can provide insights into its safety profile and therapeutic window for various medical applications .
Mechanism of Action
Target of Action
The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Mode of Action
Rac Pterosin B interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.
Pharmacokinetics
Rac Pterosin B exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.
Result of Action
The inhibition of BACE1 and cholinesterases by Rac Pterosin B leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.
properties
IUPAC Name |
6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCSXMTBXDZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Pterosin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(R)-Pterosin B | |
CAS RN |
34175-96-7 | |
| Record name | (R)-Pterosin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 - 110 °C | |
| Record name | (R)-Pterosin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



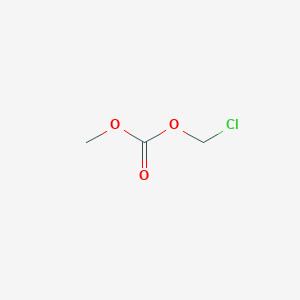

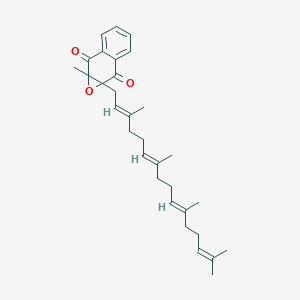


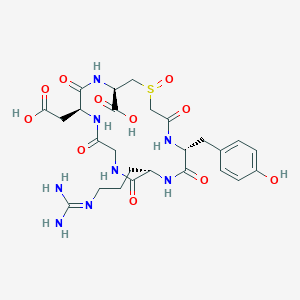

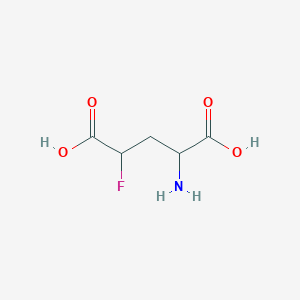
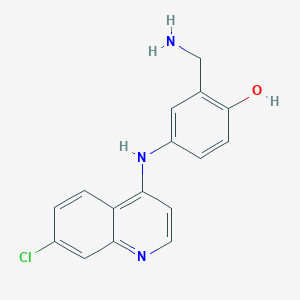

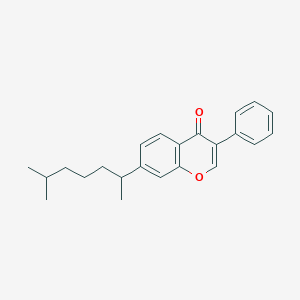
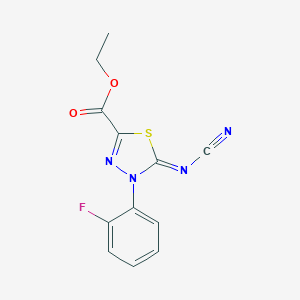
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
